molecular formula C16H15NO B2797619 2-(2-methoxy-5-methylphenyl)-1H-indole CAS No. 58697-64-6

2-(2-methoxy-5-methylphenyl)-1H-indole

Cat. No. B2797619
CAS RN: 58697-64-6
M. Wt: 237.302
InChI Key: IIKGIENOMFAECG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-Methoxy-5-methylphenyl isocyanate”, a compound closely related to the one you’re asking about, has been reported . It’s used in the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate, a precursor to develop σ2 receptor ligands .


Molecular Structure Analysis

The molecular formula of “2-Methoxy-5-methylphenyl isothiocyanate” is C9H9NOS, with an average mass of 179.239 Da . The molecular structure of “2-Methoxy-5-methylphenol” is C8H10O2, with a molecular weight of 138.1638 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-5-methylphenyl isothiocyanate” include a density of 1.1±0.1 g/cm3, boiling point of 308.3±35.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and flash point of 140.3±25.9 °C .

Scientific Research Applications

Synthesis of Novel Indole-Benzimidazole Derivatives

A study by Wang et al. (2016) presents the preparation of 2-methylindole-3-acetic acid and its 5-methoxy derivative from phenylhydrazines and levulinic acid. These indole carboxylic acids were then used to synthesize indole-benzimidazoles, indicating the utility of 2-(2-methoxy-5-methylphenyl)-1H-indole in producing complex heterocyclic compounds with potential chemical and biological applications (Wang et al., 2016).

Antioxidant and Cytotoxicity Properties of Derivatives

Goh et al. (2015) investigated various 6-methoxytetrahydro-β-carboline derivatives, prepared via the Maillard reaction, for their in vitro antioxidant and cytotoxicity properties. This study underscores the potential of 2-(2-methoxy-5-methylphenyl)-1H-indole derivatives in developing antioxidants with significant biological activities (Goh et al., 2015).

Melatonin-like Cytoprotective Activity

Spadoni et al. (2006) explored the structure–activity relationships of 5-methoxy-2-(N-acetylaminoethyl)indole derivatives, revealing their potent antioxidant and cytoprotective properties in rat cerebellar cell cultures. The research highlights the therapeutic potential of these compounds in neuroprotection, akin to melatonin’s effects (Spadoni et al., 2006).

Pharmaceutical Research

Serotonin 6 Receptor Antagonists

Nirogi et al. (2017) focused on the optimization of 3-(piperazinylmethyl) indole derivatives as serotonin 6 receptor (5-HT6R) antagonists, leading to the discovery of a clinical candidate for the treatment of cognitive disorders. This illustrates the relevance of 2-(2-methoxy-5-methylphenyl)-1H-indole in developing treatments for neurological conditions (Nirogi et al., 2017).

Materials Science and Engineering

Conducting Polymers Based on Thieno[3,2-b]indoles

Mezlova et al. (2005) reported on the electropolymerization of thieno[3,2-b]indole derivatives, including a methoxy substituted version, to create new conducting materials. This research demonstrates the application of 2-(2-methoxy-5-methylphenyl)-1H-indole derivatives in the development of novel polymeric materials with potential electronic applications (Mezlova et al., 2005).

Safety And Hazards

“2-Methoxy-5-methylphenyl isothiocyanate” is considered hazardous. It may cause severe skin burns and eye damage, allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, and is toxic if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-11-7-8-16(18-2)13(9-11)15-10-12-5-3-4-6-14(12)17-15/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKGIENOMFAECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxy-5-methylphenyl)-1H-indole

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